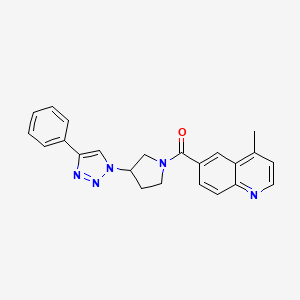

(4-methylquinolin-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-methylquinolin-6-yl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O/c1-16-9-11-24-21-8-7-18(13-20(16)21)23(29)27-12-10-19(14-27)28-15-22(25-26-28)17-5-3-2-4-6-17/h2-9,11,13,15,19H,10,12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAYQXNGQPFWOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1)C(=O)N3CCC(C3)N4C=C(N=N4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinoline and triazole cores separately. The quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis, while the triazole ring can be formed using the Huisgen 1,3-dipolar cycloaddition reaction[_{{{CITATION{{{4{Ethyl 6-Methyl-2-oxo-4-{4-(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy ...[{{{CITATION{{{_3{Intramolecular Heterocyclization of Quinolyl-Substituted ...](https://link.springer.com/article/10.1134/S107042802406006X). The final step involves coupling these two cores through a suitable reaction, such as nucleophilic substitution or a coupling reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve using continuous flow chemistry to streamline the synthesis process and reduce reaction times. Additionally, the use of catalysts and green chemistry principles would be employed to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The quinoline core can be oxidized to form quinone derivatives.

Reduction: : The triazole ring can be reduced to form aminotriazoles.

Substitution: : The compound can undergo nucleophilic substitution reactions at the quinoline or triazole rings.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base like triethylamine (Et₃N).

Major Products Formed

Oxidation: : Quinone derivatives, which can be further used in dye synthesis and as intermediates in organic synthesis.

Substitution: : Substituted quinolines and triazoles, which can be used in the development of new drugs and materials.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.

Biology: : Its biological activity can be explored for antimicrobial, antimalarial, and anticancer properties.

Medicine: : It can be developed into new drugs targeting various diseases, leveraging its unique chemical structure.

Industry: : It can be used in the production of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of this compound would depend on its biological targets. It may interact with enzymes or receptors in the body, leading to specific biological effects. For example, it could inhibit enzymes involved in disease pathways or bind to receptors to modulate their activity. Further research would be needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the literature, focusing on synthesis, substituent effects, and biological activity.

Table 1: Structural and Functional Comparison

Key Findings :

Triazole in the target compound likely improves solubility and target binding compared to furyl or thiophene substituents in analogs .

Substituent Effects: Electron-withdrawing groups (e.g., Cl in 5b) enhance antimicrobial activity in pyrazole derivatives, suggesting that the target compound’s 4-methylquinoline (electron-donating) might prioritize membrane penetration over direct target inhibition .

Synthesis Complexity :

- Click chemistry (probable route for the triazole in the target compound) offers higher regioselectivity and milder conditions than the multi-step α,β-unsaturated ketone reactions used in analogs .

Biological Activity Gaps: While compounds show moderate-to-high antimicrobial activity, the target compound’s efficacy remains untested.

Methodological Considerations

- Antimicrobial Assays : Broth microdilution or disk diffusion methods (as used in ) are recommended for future evaluation of the target compound .

Biological Activity

The compound (4-methylquinolin-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone represents a novel molecular entity with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).

Chemical Structure

The compound consists of a quinoline moiety linked to a pyrrolidine ring through a triazole unit. This specific arrangement may influence its biological interactions and pharmacological properties.

Biological Activity Overview

Research indicates that quinoline derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Quinoline derivatives have been shown to possess antibacterial and antifungal properties. For instance, studies indicate that related compounds inhibit the growth of various pathogenic bacteria and fungi .

- Anticancer Properties : Several quinoline derivatives have demonstrated significant cytotoxic effects against cancer cell lines. In vitro studies have shown that certain derivatives can induce apoptosis and inhibit cell proliferation in various cancer types .

The biological activity of this compound may involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Some quinoline derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation. For example, they may inhibit cyclooxygenase (COX) enzymes or other relevant targets .

- Interaction with Cellular Signaling Pathways : The compound may modulate signaling pathways associated with cell survival and proliferation, such as NF-kB and MAPK pathways .

- DNA Interaction : Certain quinoline compounds are known to intercalate with DNA, leading to disruptions in replication and transcription processes .

Anticancer Activity

A study evaluated the anticancer effects of quinoline derivatives on several cancer cell lines, including breast and lung cancer cells. The results indicated that specific derivatives exhibited IC50 values in the micromolar range, suggesting potent activity against these cancer types.

Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of related quinoline compounds against Gram-positive and Gram-negative bacteria. The compounds displayed significant inhibition zones in agar diffusion assays, highlighting their potential as antimicrobial agents.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the quinoline and triazole moieties significantly affect biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Substitution at the 4-position of quinoline | Enhanced anticancer activity |

| Variations in the triazole ring | Altered antimicrobial potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.